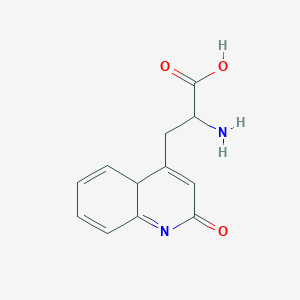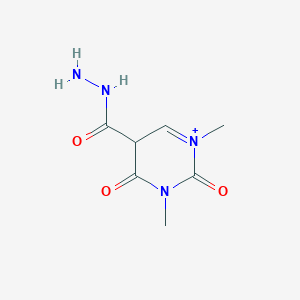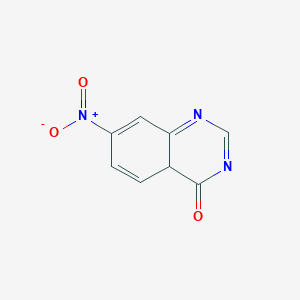
gallium;bis(trimethylsilyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium;bis(trimethylsilyl)azanide is a coordination complex composed of a gallium cation and bis(trimethylsilyl)azanide anions. This compound is part of a broader category of metal amides, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gallium;bis(trimethylsilyl)azanide typically involves a salt metathesis reaction. One common method is to react gallium trichloride (GaCl₃) with lithium bis(trimethylsilyl)azanide (LiN(SiMe₃)₂) in an anhydrous solvent. The reaction proceeds as follows:
GaCl3+3LiN(SiMe3)2→Ga(N(SiMe3)2)3+3LiCl
The by-product, lithium chloride (LiCl), precipitates out of the solution and can be removed by filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)azanide ligands can be replaced by other ligands in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound reacts with water to form gallium hydroxide and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Protic Reagents: Such as water and alcohols, which can lead to hydrolysis.
Lewis Acids and Bases: Which can facilitate ligand exchange reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis typically yields gallium hydroxide and trimethylsilanol .
Aplicaciones Científicas De Investigación
Gallium;bis(trimethylsilyl)azanide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of gallium;bis(trimethylsilyl)azanide involves the interaction of gallium ions with biological molecules. Gallium ions can mimic iron ions and disrupt iron-dependent processes in cells. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer applications .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum;bis(trimethylsilyl)azanide: Similar in structure but with aluminum instead of gallium.
Indium;bis(trimethylsilyl)azanide: Another similar compound with indium as the central metal.
Uniqueness
Gallium;bis(trimethylsilyl)azanide is unique due to the specific properties of gallium, such as its ability to disrupt iron metabolism. This makes it particularly useful in applications where iron metabolism plays a critical role, such as in antimicrobial and anticancer treatments .
Propiedades
Fórmula molecular |
C18H54GaN3Si6 |
|---|---|
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
gallium;bis(trimethylsilyl)azanide |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Clave InChI |
ARUVEWLNMJUMQI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
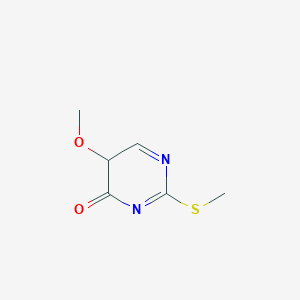

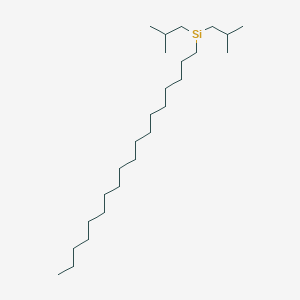


![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
